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1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole

Cat. No.: B13061217
M. Wt: 140.21 g/mol
InChI Key: BGPVVWPJVWAOGJ-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) and Thiopyran Moieties in Heterocyclic Chemistry

The foundational components of the 1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole core, the pyrazole and thiopyran rings, are themselves cornerstones of heterocyclic chemistry, each contributing unique properties and a history of significant applications.

Pyrazole , a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. The presence of the pyrazole moiety in numerous clinically approved drugs underscores its importance in drug discovery and development. The structural features of the pyrazole ring, including its ability to participate in hydrogen bonding and its relatively stable aromatic nature, contribute to its versatility as a pharmacophore.

Thiopyran , a six-membered heterocyclic ring containing a sulfur atom, is another crucial building block in the synthesis of various biologically active compounds. The presence of the sulfur atom imparts distinct electronic and conformational properties to the ring system. Thiopyran derivatives have been investigated for a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The thiopyran ring can exist in different oxidation states and saturation levels, further expanding the chemical space and potential applications of its derivatives.

The fusion of these two significant moieties into a single framework, as seen in thiopyrano-pyrazoles, is a compelling strategy in medicinal chemistry. This molecular hybridization aims to combine the favorable attributes of both pyrazole and thiopyran rings, potentially leading to compounds with enhanced or novel biological activities.

Overview of the this compound Core Structure

The this compound scaffold represents a specific isomeric arrangement of the fused pyrazole and thiopyran rings. The nomenclature indicates a fully saturated (hexahydro) thiopyran ring fused to a pyrazole ring. The "[4,3-c]" designation specifies the points of fusion between the two rings, where the 'c' face of the pyrazole ring is fused to the 4 and 3 positions of the thiopyran ring.

The core structure of this compound is characterized by the following key features:

FeatureDescription
Fused Rings A five-membered pyrazole ring fused to a six-membered thiopyran ring.
Saturation The thiopyran ring is fully saturated, indicated by the "4H,6H,7H" in the name.
Heteroatoms Contains two adjacent nitrogen atoms within the pyrazole ring and one sulfur atom in the thiopyran ring.
Chirality The fused ring system contains stereocenters, allowing for the existence of different stereoisomers.

This specific arrangement of atoms and bonds results in a three-dimensional structure that can interact with biological targets in a specific manner. The presence of both hydrogen bond donors (the N-H group of the pyrazole) and acceptors (the nitrogen and sulfur atoms) provides opportunities for various intermolecular interactions.

Historical Context of Thiopyrano-Pyrazole Synthesis

The synthesis of fused heterocyclic systems is a central theme in organic chemistry. The construction of the thiopyrano-pyrazole framework has been approached through various synthetic strategies, often involving multi-step sequences.

A notable early report on the synthesis of hexahydrothiopyrano[4,3-c]pyrazoles was published in the Journal of Medicinal Chemistry in 1982. nih.gov In this study, a series of these compounds were prepared to investigate their anti-inflammatory activity. nih.gov The synthetic route described involved the reaction of a thiopyranone derivative with a hydrazine, leading to the formation of the fused pyrazole ring. This work laid a foundation for the synthesis and biological evaluation of this particular heterocyclic system.

Over the years, various synthetic methodologies have been developed for constructing different isomers of thiopyrano-pyrazoles. These often involve cycloaddition reactions, condensation reactions, and multi-component reactions. The choice of synthetic route is often dictated by the desired substitution pattern on the heterocyclic core. While a comprehensive historical timeline for the synthesis of the specific this compound isomer is not extensively documented in a single review, the principles of heterocyclic synthesis suggest that its construction would rely on the strategic use of functionalized pyrazole or thiopyran precursors.

Research Gaps and Future Perspectives for the this compound Scaffold

Despite the established significance of its constituent moieties, the this compound scaffold remains a relatively underexplored area of research. This presents both challenges and exciting opportunities for future investigations.

Current Research Gaps:

Limited Biological Screening: While early studies explored the anti-inflammatory potential of some derivatives, a comprehensive evaluation of the biological activity of the this compound core against a wide range of therapeutic targets is lacking. nih.govontosight.ai

Stereoselective Synthesis: The development of efficient and stereoselective synthetic methods to access specific stereoisomers of this scaffold is an area that warrants further attention. The biological activity of chiral molecules is often dependent on their stereochemistry.

Structure-Activity Relationship (SAR) Studies: There is a need for systematic SAR studies to understand how different substituents on the thiopyrano-pyrazole framework influence its biological activity.

Exploration of Physicochemical Properties: A detailed investigation of the physicochemical properties of this scaffold, such as solubility, stability, and metabolic profile, is crucial for its potential development as a therapeutic agent.

Future Perspectives:

The this compound scaffold holds considerable promise for future research and development in several areas:

Drug Discovery: Given the diverse biological activities associated with pyrazoles and thiopyrans, this fused system represents a promising starting point for the design and synthesis of novel therapeutic agents. Future work could focus on screening libraries of this compound derivatives against various disease targets, including those related to cancer, infectious diseases, and neurological disorders.

Agrochemicals: Heterocyclic compounds play a vital role in the agrochemical industry. The unique structural features of this scaffold could be exploited to develop new herbicides, insecticides, or fungicides with improved efficacy and environmental profiles.

Materials Science: The rigid, fused ring structure and the presence of heteroatoms could make these compounds interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as ligands for catalysis.

Development of Novel Synthetic Methodologies: The pursuit of more efficient, atom-economical, and environmentally friendly methods for the synthesis of the this compound core will continue to be an important area of research for synthetic organic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2S B13061217 1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

IUPAC Name

1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

InChI

InChI=1S/C6H8N2S/c1-2-9-4-5-3-7-8-6(1)5/h3H,1-2,4H2,(H,7,8)

InChI Key

BGPVVWPJVWAOGJ-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2=C1NN=C2

Origin of Product

United States

Chemical Derivatization and Structural Modifications of the 1h,4h,6h,7h Thiopyrano 4,3 C Pyrazole Nucleus

N-Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole moiety of the thiopyrano[4,3-c]pyrazole nucleus contains two nitrogen atoms, with the N-H at the N1 position being particularly amenable to substitution reactions. These reactions are among the most common modifications for this class of compounds, allowing for the introduction of a wide variety of functional groups that can modulate the molecule's steric and electronic properties.

Alkylation and Arylation

N-alkylation of the pyrazole ring is a fundamental derivatization strategy. This reaction typically proceeds by deprotonation of the pyrazole N-H with a suitable base, followed by nucleophilic attack on an alkyl halide or other alkylating agent. A variety of bases and solvents can be employed, with conditions often tailored to control regioselectivity between the N1 and N2 positions, although N1 substitution is common.

One documented example of an N-alkylated derivative is the compound 'Thiopyrano(4,3-c)pyrazole, 2,3,3a,4,6,7-hexahydro-7-(o-methylbenzylidene)-2-(3-(4-methyl-1-piperazinyl)propyl)-3-o-tolyl-, maleate'. ontosight.ai This structure demonstrates the introduction of a complex alkyl chain containing a piperazine (B1678402) moiety at what corresponds to the N2 position of the pyrazole ring, highlighting the feasibility of incorporating base-containing side chains. ontosight.ai

General methodologies for pyrazole alkylation often provide high yields. For instance, acid-catalyzed methods using trichloroacetimidate (B1259523) electrophiles have been developed as an alternative to traditional methods that require strong bases. While not yet applied specifically to the thiopyrano[4,3-c]pyrazole core, these modern techniques suggest broader possibilities for N-alkylation under milder conditions.

Table 1: Examples of N-Alkylation on Pyrazole and Related Fused Scaffolds
ScaffoldReagentsPosition of SubstitutionProduct Type
Thiopyrano[4,3-c]pyrazole3-(4-methyl-1-piperazinyl)propyl halide (presumed)N2N-Alkyl-thiopyranopyrazole derivative ontosight.ai
General PyrazolesAlkyl Halides, NaH, THFN1 / N2 mixtureN-Alkyl pyrazoles
Indazole (Benzopyrazole)Alkyl Bromide, NaH, THFPredominantly N1N1-Alkylindazoles

N-arylation, while less common, can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, providing access to derivatives with aryl substituents directly attached to the pyrazole nitrogen.

Acylation

N-acylation introduces a carbonyl group onto the pyrazole nitrogen, a transformation that significantly influences the electronic properties of the ring system. The reaction typically involves treating the parent heterocycle with an acyl chloride or anhydride (B1165640) in the presence of a base. The resulting N-acyl derivatives are often valuable intermediates themselves. For fused pyrazole systems like indazole, N-acylation has been shown to favor the N1 position, which is considered the thermodynamically more stable regioisomer. This suggests that acylation of 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole would likely yield the corresponding N1-acyl derivative under thermodynamic control.

Substitution on the Thiopyran Ring

The thiopyran portion of the this compound nucleus is a saturated, non-aromatic ring. Consequently, it does not undergo typical electrophilic aromatic substitution reactions. Instead, its reactivity is characteristic of a cyclic thioether. Modifications primarily involve the sulfur atom or the adjacent methylene (B1212753) carbons.

Oxidation of the Sulfur Heteroatom

A key chemical modification of the thiopyran ring is the oxidation of the sulfur atom. This reaction allows for the conversion of the thioether to either a sulfoxide (B87167) or a sulfone, depending on the oxidant and reaction conditions. Research on analogous pyrazole-containing thioethers has shown that oxidation with one equivalent of an oxidizing agent like hydrogen peroxide in acetic acid can selectively yield the corresponding sulfoxide. beilstein-journals.org Using an excess of the oxidant and more forcing conditions, such as elevated temperatures, leads to the formation of the sulfone. beilstein-journals.org

Table 2: Oxidation Reactions of the Thiopyran Ring Sulfur
Starting MaterialOxidizing AgentConditionsProduct
ThioetherH₂O₂ (1 equiv)Acetic Acid, Room TempSulfoxide beilstein-journals.org
ThioetherH₂O₂ (excess)Acetic Acid, RefluxSulfone beilstein-journals.org

Other Functionalizations

Direct electrophilic or nucleophilic substitution on the carbon atoms of the saturated thiopyran ring is not a typical reaction pathway unless activating groups are present. However, functionalization can be achieved through multi-step sequences, for example, via α-halogenation followed by nucleophilic displacement. More advanced visible light-mediated methods for the functionalization and even ring contraction of saturated heterocycles, including thiane (B73995) (the parent thiopyran ring), are emerging, suggesting future possibilities for novel modifications of the thiopyranopyrazole core. nih.govdigitellinc.com

Formation of Fused Polyheterocyclic Systems

The this compound nucleus serves as a valuable platform for the construction of more elaborate fused polyheterocyclic systems. By utilizing functional groups on the core scaffold, additional rings can be annulated to create novel chemical entities.

A prominent strategy involves using functionalized thiopyranopyrazole or pyranopyrazole precursors to build fused pyrimidine (B1678525) or pyridine (B92270) rings. For example, derivatives of pyrano[2,3-c]pyrazole have been used to synthesize fused pyrazolo[3,4-d]pyrimidine systems. nih.govnih.govderpharmachemica.comresearchgate.netrsc.orgnih.gov These reactions often involve condensing a precursor bearing an amino group and a nitrile or ester group with reagents like orthoformates or isothiocyanates to build the new heterocyclic ring. nih.gov

Similarly, pyrazolo[4,3-c]pyridine scaffolds can be accessed through tailored synthetic routes. rsc.org Another elegant example is the synthesis of the novel pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govnih.govoxazole ring system. This was achieved via an intramolecular nitrile oxide cycloaddition (INOC) reaction starting from a 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime. mdpi.com This demonstrates how the pyranopyrazole core (an oxygen analog of the thiopyranopyrazole) can be strategically functionalized to create intricate, fused structures.

Furthermore, [4+2] cycloaddition reactions using derivatized thiopyranopyrazoles can lead to the formation of fused thiopyrano[2,3-d]thiazoles, showcasing the versatility of the scaffold in cycloaddition chemistry. nih.gov

Table 3: Examples of Fused Polyheterocyclic Systems from Thiopyrano/Pyrano Pyrazole Scaffolds
Starting Scaffold TypeReaction TypeResulting Fused System
AminopyrazolecarbonitrileCondensation/CyclizationPyrazolo[3,4-d]pyrimidine nih.govresearchgate.net
Pyrano[2,3-c]pyrazole derivativeRing AnnulationPyrazolo-pyrano-pyrimidine
Pyrano[4,3-c]pyrazole derivativeIntramolecular Nitrile Oxide CycloadditionPyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govnih.govoxazole mdpi.com
Thiopyranopyrazole derivative[4+2] CycloadditionThiopyrano[2,3-d]thiazole nih.gov
Functionalized PyridineJapp–Klingemann Reaction/CyclizationPyrazolo[4,3-b]pyridine nih.govmdpi.com

These examples underscore the importance of the thiopyrano[4,3-c]pyrazole nucleus not just as a standalone structure but as a key intermediate for accessing a rich diversity of complex heterocyclic frameworks.

Pyrido[3′,2′:5,6]thiopyrano[4,3-c]pyrazoles

The synthesis of fused-ring systems incorporating the thiopyranopyrazole core with a pyridine ring has led to the creation of novel planar derivatives. Specifically, the synthesis of 1,4-dihydropyrido[3′,2′:5,6]thiopyrano[4,3-c]pyrazoles has been reported as a method to generate new pyridothiopyranopyrazole nuclei. researchgate.net These reactions typically involve building the pyridine ring onto the existing thiopyranopyrazole scaffold. While detailed synthetic pathways for this specific heterocyclic system are not extensively documented in broadly available literature, related syntheses of pyridothiopyranopyrimidine compounds often utilize multi-step reactions starting from a functionalized thiopyranone precursor. nih.gov

Thiopyrano[2,3-d]thiazole-Pyrazole Hybrids

A significant class of derivatives is the thiopyrano[2,3-d]thiazole-pyrazole hybrids. The synthesis of these complex heterocyclic systems is typically achieved through a multi-step process that begins with a Knoevenagel condensation. This initial step involves the reaction of 4-thioxo-2-thiazolidinone with various 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes to yield 5-pyrazolyl-methylene-4-thioxo-2-thiazolidinones. nih.gov

These intermediate compounds then serve as heterodienes in a hetero-Diels-Alder [4+2] cycloaddition reaction with dienophiles such as N-aryl maleimides or acrylonitrile (B1666552). nih.gov This cycloaddition step is crucial as it forms the thiopyran ring, leading to the final fused thiopyrano[2,3-d]thiazole structure linked to the pyrazole moiety. The reaction with N-aryl maleimides, for instance, yields 8-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-6-arylpyrrolo[3′,4′:5,6]thiopyrano[2,3-d]thiazole-2,5,7-triones. nih.gov Alternatively, reaction with acrylonitrile or ethyl acrylate (B77674) produces 7-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole derivatives. nih.gov The structures of these cycloadducts have been confirmed using various spectroscopic methods and, in some cases, X-ray crystallography. nih.gov

Compound ClassReactantsKey Reaction TypeResulting ScaffoldRef.
Pyrrolo[3′,4′:5,6]thiopyrano[2,3-d]thiazole-triones5-Pyrazolyl-methylene-4-thioxo-2-thiazolidinones + N-Aryl maleimidesDiels-Alder CycloadditionFused tetracyclic system nih.gov
Tetrahydro-2H-thiopyrano[2,3-d]thiazoles5-Pyrazolyl-methylene-4-thioxo-2-thiazolidinones + Acrylonitrile / Ethyl acrylateDiels-Alder CycloadditionFused tricyclic system nih.gov

Pyrazolo[3',4':4,5]thiopyrano[2,3-d]pyrimidine Derivatives

The pyrazolo[3,4-d]pyrimidine nucleus is a well-established heterocyclic system, often synthesized from 5-aminopyrazole precursors. nih.govnih.govderpharmachemica.com For example, reacting 5-amino-1H-pyrazole-4-carbonitrile derivatives with various reagents can lead to the formation of the fused pyrimidine ring. researchgate.net While the direct synthesis of derivatives featuring a thiopyran ring fused at the [4',5'] position of the pyrazole was not detailed in the surveyed literature, the synthesis of analogous fused systems has been reported. For instance, researchers have successfully synthesized N-[(9-methyl-5,6-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11-yl)]-1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine, which contains a thieno[2,3-d]pyrimidine (B153573) moiety fused to the pyrazolopyrimidine core. researchgate.net Similarly, pyrazolo-[4',3':5,6]pyrido[2,3-d]pyrimidine derivatives have been prepared from bifunctional pyrazolopyridine intermediates, demonstrating the versatility of the pyrazole core in forming complex fused structures. psu.edu These examples suggest that a synthetic strategy towards Pyrazolo[3',4':4,5]thiopyrano[2,3-d]pyrimidines would likely involve the cyclization of a suitably functionalized thiopyranopyrazole intermediate.

Pyrazolo[4,3-c]pyridine Derivatives

Pyrazolo[4,3-c]pyridines are another important class of fused heterocycles. General synthetic strategies for this scaffold have been developed, although methods detailing their specific derivation from a this compound nucleus are not prominent. researchgate.net A different isomer, pyrazolo[4,3-b]pyridine, has been synthesized efficiently from 2-chloro-3-nitropyridines through a sequence involving a modified Japp–Klingemann reaction. nih.gov This method utilizes stable arenediazonium tosylates and combines azo-coupling, deacylation, and pyrazole ring annulation in a one-pot procedure. nih.gov While this demonstrates a powerful method for constructing pyrazolopyridines, the synthesis of the [4,3-c] isomer originating from the thiopyranopyrazole core would require a different strategic approach, likely involving chemical modification and rearrangement of the thiopyran ring.

Pyrazolo[4,3-c]researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyridine Derivatives

The synthesis of the highly complex Pyrazolo[4,3-c] researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyridine fused ring system has not been specifically described in the available research literature. However, the synthesis of related, yet distinct, structures has been achieved. For example, researchers have reported the discovery of pyrazolo[4,3-e] researchgate.netnih.govresearchgate.nettriazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. rsc.org Other related systems that have been synthesized include pyrazolo[5,1-c]triazines and pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govresearchgate.nettriazines. researchgate.netnih.gov The construction of these molecules involves multi-step syntheses starting from functionalized pyrazole or pyrazolopyrimidine precursors. The absence of literature on the target scaffold indicates its novelty and the potential challenge in its synthetic assembly.

Thiopyrano[4,3-c]quinoline Scaffolds

A convenient and effective one-pot, three-component cyclization method has been developed for the synthesis of functionalized 1H-thiopyrano[4,3-c]quinoline scaffolds. This procedure involves the reaction between 2-chloroquinoline-3-carbaldehyde (B1585622) and two equivalents of a phenacyl thiocyanate (B1210189) derivative in the presence of a base like triethylamine (B128534) in absolute ethanol (B145695) at room temperature. This approach provides an efficient route to this novel heterocyclic system.

Functionalization at Specific Positions (e.g., C-3, C-4, C-5, C-6, C-7)

The this compound scaffold offers several positions for functionalization, allowing for the introduction of various substituents to modulate its chemical properties.

N-2 Position: The nitrogen at position 2 of the pyrazole ring is a common site for substitution. For instance, derivatives have been synthesized featuring a 3-(4-methyl-1-piperazinyl)propyl chain at the N-2 position. ontosight.ai

C-3 Position: The carbon at position 3 of the pyrazole ring can be functionalized with aryl groups, such as an o-tolyl group. ontosight.ai

C-4 Position: The C-4 position of the pyrazole ring is susceptible to electrophilic substitution. A metal-free, hypervalent iodine-mediated approach has been developed for the direct C-4 thio- and selenocyanation of pyrazole rings using NH₄SCN or KSeCN. beilstein-journals.orgresearchgate.net This method involves the in-situ generation of a reactive electrophile (Cl-SCN/SeCN) which then attacks the electron-rich C-4 position of the pyrazole. beilstein-journals.org The resulting 4-thiocyanato or 4-selenocyanato pyrazoles can be further converted into other functional groups. beilstein-journals.orgresearchgate.net

C-5 and C-6 Positions: Functionalization on the thiopyran ring is also possible. While direct examples on the thiopyranopyrazole are scarce, studies on analogous pyrano[2,3-c]pyrazoles have shown that the C-5 position can be functionalized using palladium-catalyzed coupling reactions. nih.gov Starting from a 5-hydroxy derivative, a triflate intermediate can be formed, which then undergoes Suzuki, Heck, and Sonogashira reactions to introduce new carbon-carbon bonds at this position. nih.gov

C-7 Position: The C-7 methylene group of the thiopyran ring is a site for condensation reactions. For example, an o-methylbenzylidene group has been introduced at this position, indicating the reactivity of the C-7 protons. ontosight.ai


Theoretical and Computational Studies of 1h,4h,6h,7h Thiopyrano 4,3 C Pyrazole

Quantum Chemical Calculations (e.g., DFT)

Detailed theoretical and computational studies focusing specifically on the electronic structure, frontier molecular orbitals, and predicted spectroscopic properties of the parent compound, 1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole, are not extensively available in the current body of scientific literature. While research has been conducted on various derivatives of the thiopyranopyrazole scaffold, often in the context of medicinal chemistry and materials science, the fundamental computational data for the unsubstituted core structure as requested is not published.

However, the methodologies outlined below are standard approaches in computational chemistry that would be applied to study this molecule.

Electronic Structure Analysis

An analysis of the electronic structure of this compound would typically be initiated using quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method. Such calculations would provide insights into the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. Key parameters that would be determined include molecular orbital energies, the electrostatic potential surface, and atomic charges.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. For this compound, computational methods like DFT would be used to determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 5.1.2: Illustrative Frontier Molecular Orbital Data (Note: The following data is hypothetical as specific literature values for this compound are not available. This table serves as an example of how such data would be presented.)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Spectroscopic Property Prediction (e.g., UV-Vis, Fluorescence, NMR Chemical Shifts)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

UV-Vis and Fluorescence: Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption and emission spectra. For this compound, these calculations would identify the wavelengths of maximum absorption (λmax) and emission, corresponding to electronic transitions between molecular orbitals.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is typically achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These theoretical calculations provide valuable information for confirming the structure of synthesized compounds by comparing the predicted spectra with experimental data.

Table 5.1.3: Illustrative Predicted Spectroscopic Data (Note: The following data is hypothetical and serves as an example.)

PropertyPredicted Value
UV-Vis λmax280 nm
Fluorescence λem350 nm
¹H NMR δ (ppm)See structure for specific protons
¹³C NMR δ (ppm)See structure for specific carbons

Reaction Mechanism Studies

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, providing details that are often difficult to obtain through experimental means alone.

Transition State Analysis

For any proposed reaction involving this compound, computational analysis can be used to locate and characterize the transition state (TS) structure. The TS is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Calculations would involve geometry optimization to find the TS structure and frequency analysis to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Profiles of Reactions

By calculating the energies of the reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. This profile provides a quantitative understanding of the reaction's thermodynamics and kinetics. The activation energy, which is the energy difference between the reactants and the transition state, can be determined from this profile and is directly related to the reaction rate. Such studies would be crucial for understanding the synthesis and reactivity of this compound and its derivatives.

Conformational Analysis and Energetics

Theoretical and computational studies are crucial for understanding the three-dimensional structure and stability of heterocyclic compounds like this compound. Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their corresponding energy levels. The fused ring system of thiopyranopyrazole, consisting of a thiopyran ring and a pyrazole (B372694) ring, is not planar. The thiopyran ring typically adopts non-planar conformations to minimize steric strain.

Computational methods, particularly Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule and identify stable conformers. nih.govresearchgate.net For similar fused heterocyclic systems, such as pyrazolo[3,4-e] nih.govsemanticscholar.orgthiazepin-7'(6H)ones, studies have revealed the presence of distinct conformers like the boat-type conformation. researchgate.net The analysis of related pyrano[2,3-c]pyrazole systems also highlights the planarity of the core ring structure with slight distortions from attached substituent groups. mdpi.com

The energetics of these conformers are calculated to determine their relative stability. Generally, the conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium. The energy differences between various conformers provide insight into the molecule's flexibility and the barriers to interconversion between different conformations. These computational approaches are fundamental in predicting the molecule's shape, which is a critical determinant of its biological activity. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. mdpi.com These methods are integral to rational drug design, helping to elucidate the structural basis of therapeutic activity and to screen for potential drug candidates. nih.govnih.gov

Ligand-Protein Interactions

Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein's active site and characterize the interactions that stabilize the complex. For derivatives of the closely related thiopyranopyrazole and pyrazole scaffolds, these interactions are well-documented.

The primary forces driving ligand-protein binding include:

Hydrogen Bonds: These are crucial for specificity and affinity. In studies of pyrazole derivatives, hydrogen bonds have been observed with amino acid residues such as Thr 217, Arg 137, and Lys 141. nih.gov

Hydrophobic Interactions: These interactions are common, particularly with nonpolar amino acid residues. Docking studies on thiopyrano[2,3-b]quinoline derivatives identified interactions with residues like ILE-8, VAL-14, and PHE-15. nih.govresearchgate.net Similarly, hydrophobic interactions were predominant for other potential inhibitor compounds.

Water Bridges: Water molecules can mediate interactions between the ligand and the protein. researchgate.net

In a study on thiopyrano[2,3-d]thiazole-pyrazole hybrids, the compounds were found to successfully embed within the active sites of carbonic anhydrase isozymes CAIX and CAXII, stabilized by various interactions. nih.govsemanticscholar.org The specific amino acids involved in these interactions are critical for the stability of the ligand within the binding pocket. For example, studies on thiopyrano[2,3-b]quinoline derivatives identified interactions with a range of amino acids including LYS-7, LYS-11, TRP-12, and GLU-9. nih.govresearchgate.net

Table 1: Examples of Interacting Amino Acid Residues with Thiopyranopyrazole-Related Scaffolds

Interacting Residue Compound Scaffold Protein Target Reference
ILE-8, LYS-7, VAL-14, PHE-15 Thiopyrano[2,3-b]quinoline CB1a nih.gov
Thr 217, Arg 137, Ala 213 1H-pyrazole derivative Aurora A nih.gov
LYS-10, TRP-12, GLU-9 Thiopyrano[2,3-b]quinoline CB1a researchgate.net
ILE-267, LYS-494 Potential Lung Cancer Inhibitor 5ZMA

Prediction of Binding Modes

Docking algorithms, implemented in software like AutoDock Vina, predict the binding mode and estimate the binding affinity, often expressed as a docking score in kcal/mol or kJ/mol. nih.govnih.gov A lower binding energy score typically indicates a more favorable and stable interaction.

Studies on various thiopyranopyrazole analogues have demonstrated their potential to bind effectively to different protein targets. For instance, derivatives of thiopyrano[2,3-b]quinoline showed binding affinities against the anticancer protein target CB1a ranging from -5.3 to -6.1 kcal/mol. nih.govsemanticscholar.org In another study, pyrazole derivatives docked with the VEGFR-2 inhibitor target exhibited binding energies between -5.92 and -10.09 kJ/mol. nih.gov Pyrano[2,3-c]pyrazole derivatives have also been studied as potential inhibitors of the SARS-CoV-2 main protease (PDB ID: 6LU7), where they were found to engage the active site with favorable energy scores. nanobioletters.com

The predicted binding mode reveals the precise orientation of the ligand within the protein's active site. This "pose" is critical, as it determines which functional groups on the ligand are positioned to interact with specific amino acid residues of the protein. The accuracy of these predictions is often assessed using metrics like the Root Mean Square Deviation (RMSD) relative to a known binding mode. nih.gov These computational predictions provide a theoretical framework that can guide the rational design and synthesis of new, more potent derivatives. nih.gov

Table 2: Predicted Binding Affinities for Thiopyranopyrazole-Related Compounds

Compound Scaffold Protein Target Binding Affinity/Energy Software/Method Reference
Thiopyrano[2,3-b]quinoline derivatives CB1a (PDB ID: 2IGR) -5.3 to -6.1 kcal/mol AutoDock Vina 4 nih.govsemanticscholar.org
1H-pyrazole derivatives VEGFR-2 (PDB ID: 2QU5) -5.92 to -10.09 kJ/mol AutoDock 4.2 nih.gov
I3P-5 derivative Catalase -5.41 kcal/mol Molecular Docking researchgate.net
Pyrano[2,3-c]pyrazole derivatives SARS-CoV-2 Mpro (PDB ID: 6LU7) Good Energy Score AutoDock Vina nanobioletters.com

Structure Activity Relationship Sar Studies and Mechanistic Insights

Impact of Substitution Patterns on Biological Activity

The biological profile of thiopyranopyrazole derivatives is highly dependent on the nature and position of substituents on both the pyrazole (B372694) and thiopyran rings. Strategic modifications can significantly enhance potency and selectivity for specific biological targets.

Role of Substituents on Pyrazole Moiety

The pyrazole ring is a key component for molecular interactions, and its substitution pattern plays a pivotal role in defining the pharmacological activity of the entire scaffold. Research on related thiopyrano[2,3-d]thiazole-pyrazole hybrids has shown that the electronic properties of substituents on a phenyl ring attached to the pyrazole core are critical for activity.

Specifically, the introduction of electron-withdrawing groups, such as 4-bromo and 4-chloro atoms, on the phenyl ring leads to excellent inhibitory activity against carbonic anhydrase (CA) isoforms CA IX and CA XII. semanticscholar.org For instance, a derivative featuring a 4-bromophenyl substituent was identified as a highly potent and selective inhibitor of CA IX, with activity comparable to the standard drug Acetazolamide. semanticscholar.org Conversely, another derivative with a 4-chlorophenyl group demonstrated potent and selective inhibition of CA XII. semanticscholar.org In contrast, compounds with electron-donating groups like methyl or methoxy at the same position showed varied effects but were generally less potent in this specific series. semanticscholar.org This suggests that the electronic nature of the substituent on the pyrazole-attached phenyl ring is a key determinant for modulating the inhibitory potency and selectivity towards different CA isoforms.

Influence of Thiopyran Ring Modifications

Modifications to the thiopyran ring of the thiopyranopyrazole scaffold significantly influence the compound's inhibitory profile. Fusing the thiopyran ring with other cyclic structures, such as a benzene or pyridine (B92270) ring, creates tricyclic sulfonamides with distinct biological activities. nih.gov

For example, derivatives of benzothiopyrano[4,3-c]pyrazole and pyridothiopyrano[4,3-c]pyrazole have been synthesized and evaluated as carbonic anhydrase inhibitors. These modifications resulted in compounds that are potent inhibitors of the cytosolic human carbonic anhydrase isoforms hCA I and hCA II. nih.gov However, these same modifications led to a significant decrease in activity, by at least two orders of magnitude, against the transmembrane tumor-associated isoforms hCA IX and hCA XII. nih.gov This demonstrates that annulation of the thiopyran ring is a critical strategy for tuning the selectivity of these inhibitors towards specific CA isoforms.

Furthermore, the introduction of an ester group on the thiopyran moiety of related thiopyrano[2,3-d]thiazole-pyrazole hybrids has been shown to increase cytotoxic activity, highlighting another avenue for activity modulation through thiopyran ring substitution. semanticscholar.org

Molecular Mechanisms of Action (in vitro/cellular level)

Derivatives of the thiopyranopyrazole scaffold exert their biological effects by interacting with specific molecular targets. In vitro and cellular studies have identified key enzymes that are potently inhibited by these compounds, shedding light on their therapeutic potential.

Inhibition of Specific Enzyme Targets

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. acs.orgnih.gov Certain isoforms are established therapeutic targets. Derivatives based on the thiopyranopyrazole scaffold have shown distinct patterns of inhibition against various CA isoforms.

Tricyclic sulfonamides incorporating the benzothiopyrano[4,3-c]pyrazole scaffold are potent inhibitors of the cytosolic isoforms hCA I and hCA II. nih.gov However, their inhibitory activity against the cancer-related transmembrane isoforms hCA IX and hCA XII is substantially lower. nih.gov

Conversely, a series of novel thiopyrano[2,3-d]thiazole-pyrazole hybrids were designed as nonsulfonamide inhibitors and demonstrated significant and selective inhibition of the tumor-associated isoforms hCA IX and hCA XII. semanticscholar.orgnih.gov Molecular docking studies revealed that these compounds successfully embed themselves within the active sites of CA IX and CA XII, leading to their inhibitory action. semanticscholar.orgresearchgate.net One compound in this series, featuring a 4-bromophenyl group, exhibited an IC50 value of 0.067 µM against hCA IX, which is comparable to the standard inhibitor Acetazolamide (AZA) (IC50 = 0.059 µM). semanticscholar.org Another derivative with a 4-chlorophenyl substituent was a potent hCA XII inhibitor with an IC50 of 0.123 µM (AZA IC50 = 0.083 µM). semanticscholar.org

Inhibition of Carbonic Anhydrase Isoforms by Thiopyranopyrazole Derivatives
Compound ScaffoldTarget IsoformInhibition Value (IC50/Ki)Reference CompoundReference Value
Benzothiopyrano[4,3-c]pyrazolehCA IPotent Inhibition--
Benzothiopyrano[4,3-c]pyrazolehCA IIPotent Inhibition--
Benzothiopyrano[4,3-c]pyrazolehCA IXVery Low Inhibition--
Benzothiopyrano[4,3-c]pyrazolehCA XIIVery Low Inhibition--
Thiopyrano[2,3-d]thiazole-pyrazole (4-bromo derivative)hCA IXIC50 = 0.067 µMAcetazolamideIC50 = 0.059 µM
Thiopyrano[2,3-d]thiazole-pyrazole (4-chloro derivative)hCA XIIIC50 = 0.123 µMAcetazolamideIC50 = 0.083 µM

The phosphatidylinositol 3-kinase (PI3K) family, particularly the PI3Kα isoform, is a critical component of cell signaling pathways that regulate cell growth, proliferation, and survival. Its dysregulation is frequently implicated in cancer. While direct studies on 1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole as a PI3Kα inhibitor are limited, research on the structurally analogous chromeno[4,3-c]pyrazol-4(2H)-one scaffold has yielded potent and selective PI3Kα inhibitors.

A novel series of 2-alkyl-chromeno[4,3-c]pyrazol-4(2H)-one derivatives were synthesized and evaluated for their PI3K inhibitory activity. Many of these compounds displayed significantly better antiproliferative activities against human tumor cell lines than the well-known PI3K inhibitor LY294002. One particular compound from this series demonstrated highly potent and selective activity for PI3Kα, with an IC50 value of 0.014 µM, representing an approximately 30-fold increase in potency compared to LY294002. Docking simulations indicated that this compound binds effectively within the PI3Kα active site, suggesting its potential as a lead structure for developing novel PI3Kα inhibitors.

PI3Kα Inhibition by Chromeno[4,3-c]pyrazol-4(2H)-one Derivatives
Compound ScaffoldTargetInhibition Value (IC50)Reference CompoundReference Value (IC50)
2-alkyl-chromeno[4,3-c]pyrazol-4(2H)-onePI3Kα0.014 µMLY294002~0.42 µM
Caspase-9 Modulation

Investigations into the apoptotic pathways influenced by thiopyranopyrazole derivatives have included the study of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. In a study involving a series of novel thiopyrano[2,3-d]thiazole-pyrazole hybrids, specific compounds were evaluated for their direct effect on caspase-9 activity. rsc.orgscirp.orgresearchgate.net An enzymatic assay was performed on the two most potent anticancer compounds from the series, 7e and 7i, to determine their ability to modulate caspase-9. rsc.orgscirp.org This analysis was part of a broader investigation into the apoptotic mechanisms induced by these hybrid molecules in HePG-2 human liver cancer cells. rsc.orgscirp.orgresearchgate.net The study highlights the exploration of caspase-9 as a potential molecular target for this class of compounds. rsc.orgscirp.org

Mitochondrial Permeability Transition Induction

A primary mechanism of action identified for derivatives of the thiopyrano[4,3-c]pyrazole scaffold is the induction of the mitochondrial permeability transition (MPT). nih.gov Studies on 1,4-dihydrobenzothiopyrano[4,3-c]pyrazole derivatives, which feature the core pyrazole fused with a thiopyran ring, have shown that their antiproliferative effects are directly linked to the induction of MPT. nih.govmdpi.com This event is characterized by a rapid, Ca²⁺-dependent, and cyclosporin A-sensitive collapse of the mitochondrial transmembrane potential (ΔΨm) and subsequent swelling of the mitochondrial matrix. nih.govmdpi.com

The disruption of mitochondrial integrity through MPT leads to the release of pro-apoptotic factors from the intermembrane space into the cytoplasm. These factors include key caspase activators such as cytochrome c (cyt c) and Apoptosis-Inducing Factor (AIF). nih.govmdpi.com The release of these molecules initiates the downstream apoptotic cascade, ultimately leading to DNA fragmentation and programmed cell death. nih.govmdpi.com The ability of these compounds to act as mitochondrial-targeted agents and trigger the MPT is a significant finding in understanding their mechanism of action. nih.gov

Tubulin Polymerization Inhibition

The disruption of microtubule dynamics through the inhibition of tubulin polymerization is a well-established strategy in cancer therapy. While direct studies on this compound are limited, research on related thiopyrano-based scaffolds has identified tubulin polymerization inhibition as a viable antineoplastic mechanism. For instance, certain thiopyrano[2,3-d]thiazole derivatives have been recognized to function as inhibitors of tubulin polymerization. mdpi.com One study detailed the synthesis and evaluation of novel thiopyrano[2,3-d]thiazoles incorporating an arylsulfonate moiety, identifying them as potential inhibitors of tubulin polymerization.

In a broader context, various pyrazole derivatives have been successfully identified as tubulin polymerization inhibitors. One of the most active compounds from a series of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives, compound 5b, was identified as a novel tubulin polymerization inhibitor with an IC₅₀ of 7.30 μM. mdpi.com This compound demonstrated a concentration-dependent inhibitory effect on tubulin polymerization in vitro. mdpi.com These findings suggest that the pyrazole moiety, a core component of the compound of interest, is a privileged structure for the design of tubulin inhibitors.

Compound IDScaffoldActivityIC₅₀ (μM)
5b 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenolTubulin Polymerization Inhibition7.30 mdpi.com

Other Molecular Targets and Pathways

Beyond caspase modulation and mitochondrial effects, derivatives of the thiopyranopyrazole scaffold have been shown to interact with other significant molecular targets.

Carbonic Anhydrase Inhibition : Novel thiopyrano[2,3-d]thiazole-pyrazole hybrids have been designed and identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII. rsc.orgscirp.orgresearchgate.netnih.gov These isoforms are tumor-associated and play a crucial role in the regulation of pH in the tumor microenvironment, contributing to cancer cell survival and proliferation. researchgate.net The inhibitory activity of these hybrids against hCAIX and hCAXII represents a key aspect of their anticancer potential. rsc.orgscirp.orgresearchgate.net

Apoptosis-Inducing Factor (AIF) Release : As a direct consequence of inducing the mitochondrial permeability transition, 1,4-dihydrobenzothiopyrano[4,3-c]pyrazole derivatives trigger the release of AIF, a caspase-independent cell death effector. nih.govmdpi.com

Transforming Growth Factor Beta (TGF-β) Inhibition : Inhibition of the TGF-β pathway is another antineoplastic mechanism that has been identified for certain thiopyrano[2,3-d]thiazole derivatives. mdpi.com

PPARγ Receptor Activation : The activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) has also been noted as a mechanism of action for some derivatives within the broader thiopyrano[2,3-d]thiazole class. mdpi.com

Compound ClassTarget/PathwayObserved Effect
Thiopyrano[2,3-d]thiazole-pyrazole hybridsCarbonic Anhydrase IX & XIIInhibition rsc.orgscirp.orgresearchgate.net
1,4-dihydrobenzothiopyrano[4,3-c]pyrazolesApoptosis-Inducing Factor (AIF)Release from mitochondria nih.govmdpi.com
Thiopyrano[2,3-d]thiazole derivativesTransforming Growth Factor Beta (TGF-β)Inhibition mdpi.com
Thiopyrano[2,3-d]thiazole derivativesPPARγ ReceptorsActivation mdpi.com

Development of Hybrid Molecules for Enhanced Activity

The strategy of molecular hybridization has been effectively employed to develop novel molecules with enhanced biological activity, drawing from the pharmacophoric features of the thiopyranopyrazole scaffold. rsc.orgscirp.org This approach involves combining two or more pharmacophores into a single molecular entity to create multifunctional molecules with potentially improved efficacy and a broader spectrum of action. rsc.orgscirp.org

A notable example is the design and synthesis of a series of novel thiopyrano[2,3-d]thiazoles linked to a pyrazole moiety. rsc.orgscirp.orgresearchgate.net This molecular hybridization was pursued to develop new anticancer agents. rsc.orgscirp.org The resulting hybrid compounds were evaluated for their in vitro efficacy against human cancer cell lines, such as MCF-7 (breast) and HePG-2 (liver). rsc.orgresearchgate.net Several of these hybrid molecules, particularly 6-substituted-thiopyrano[2,3-d]thiazoles, displayed good to excellent cytotoxic activity, with IC₅₀ values in the low micromolar range. rsc.orgresearchgate.netnih.gov The success of this hybridization strategy underscores its potential for discovering potent and selective drug candidates based on the thiopyranopyrazole framework. rsc.orgscirp.org

Applications and Emerging Research Areas Excluding Prohibited Content

Use as Synthetic Intermediates in Complex Molecule Synthesis

The pyranopyrazole scaffold is recognized as a valuable starting point for the synthesis of more complex molecular architectures. mdpi.com Although specific examples utilizing the 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole isomer as a synthetic intermediate are not prominent in the literature, related structures have demonstrated this utility. For instance, the analogous pyrano[4,3-c]pyrazole core is central to the construction of novel fused heterocyclic systems like pyrazolo[4′,3′:5,6]pyrano[4,3-c] slideshare.netpen2print.orgoxazoles. researchgate.net This is achieved through reactions targeting the functional groups on the pyranopyrazole framework, such as intramolecular nitrile oxide cycloaddition, to build additional rings. researchgate.net This precedent suggests that this compound could serve as a versatile building block for creating novel, densely functionalized heterocyclic compounds.

Table 1: Examples of Pyrano[4,3-c]pyrazole Scaffolds in Complex Synthesis

Starting Scaffold Reagents/Conditions Resulting Complex System
3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime Intramolecular Nitrile Oxide Cycloaddition (INOC) 3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] slideshare.netpen2print.orgoxazole

This table presents data for related pyrano[4,3-c]pyrazole systems to illustrate the synthetic potential of the core structure. researchgate.net

Ligand Design for Metal Complexation

Pyrazole (B372694) derivatives are cornerstones in coordination chemistry, prized for their ability to act as ligands for a wide array of metal ions. researchgate.netacs.org The pyrazole ring offers two nitrogen atoms with distinct electronic environments, enabling various coordination modes. researchgate.net The this compound scaffold uniquely combines the pyrazole N-donor sites with a thioether sulfur atom within the fused thiopyran ring. Thioether groups are known to be effective soft donor sites, particularly for coordinating with soft transition metal ions. uu.nl

Research on ligands that incorporate both pyrazolyl groups and thioether functions has shown their capacity to form stable octahedral complexes with metals like nickel, where the metal ion is chelated by sulfur atoms, amine nitrogens, and pyrazole nitrogens. uu.nl This suggests a strong potential for this compound and its derivatives to act as multidentate ligands, forming stable complexes with unique geometries and electronic properties. The interplay between the hard N-donors of the pyrazole and the soft S-donor of the thiopyran ring could lead to complexes with interesting catalytic or material properties.

Table 2: Coordination Behavior of Related Pyrazole-Thioether Ligands

Ligand Type Metal Ion(s) Observed Coordination Geometry
Hexadentate (N4S2) pyrazole-thioether Co, Ni, Cd Octahedral
Octadentate (N8S2) pyrazole-thioether Mn, Fe, Co, Ni, Cu, Zn, Cd Six-coordinate
1-thiocarbamoyl-2-pyrazoline Co(II), Ni(II), Cu(II) Octahedral

This table summarizes findings for ligands containing both pyrazole and thioether functionalities, indicating the potential coordination chemistry of this compound. uu.nlekb.eg

Materials Science Applications

Sulfur-containing heterocyclic compounds are a subject of interest in materials science due to their unique photophysical and electronic properties. slideshare.netbookpi.org The presence of the sulfur heteroatom, with its available lone pairs and d-orbitals, can significantly influence the frontier molecular orbitals (HOMO/LUMO) of a molecule compared to its oxygen analogue. This can affect properties like absorption, fluorescence, and charge transport. tsijournals.com

While the specific optoelectronic properties of this compound have not been reported, studies on related fused pyrazoles provide a basis for speculation. For example, naphtho-fused pyrazole ligands and their zinc complexes have been shown to exhibit fluorescence in both solution and the solid state. worktribe.com Similarly, other pyrazole derivatives are being investigated for their nonlinear optical (NLO) properties. researchgate.net The investigation into the photophysical behavior of this compound could reveal novel fluorescent materials or organic semiconductors.

Patents and Intellectual Property Trends

The pyrazole scaffold is a "privileged structure" in medicinal chemistry and agrochemicals, leading to a vast and active patent landscape. researchgate.netmdpi.com A review of intellectual property trends reveals that pyrazole derivatives are frequently claimed in patents for a wide range of applications, from inhibitors of specific enzymes like STAT3 for cancer therapy to broad-spectrum crop protection agents. tandfonline.comgoogle.com

Patents in this area often focus on two main aspects: novel synthetic methodologies that allow for efficient production of pyrazole derivatives, and composition of matter claims for new derivatives with specific substitution patterns designed to modulate a particular biological target. google.com While no patents specifically claiming the this compound structure were identified in this analysis, the general interest in fused pyrazole systems suggests that novel derivatives of this scaffold could be of significant interest to the pharmaceutical and chemical industries, should they demonstrate useful properties.

Table 3: Representative Patent Areas for Pyrazole Derivatives

Patent Number Assignee/Applicant Application Area/Focus
US5569769A BASF AG Process for preparing pyrazole and its derivatives from α,β-unsaturated carbonyl compounds. google.com
EP3406598A1 H. Lee Moffitt Cancer Center Pyrazole derivatives as inhibitors of STAT3 for therapeutic use. google.com

Future Research Directions in Synthetic Chemistry and Mechanistic Biology

The field of pyranopyrazole synthesis is rapidly evolving, with a strong emphasis on developing green and sustainable synthetic protocols. researchgate.netnih.gov Future research on this compound will likely align with these trends. Key directions include:

Advanced Synthetic Methods: The development of one-pot, multicomponent reactions (MCRs) for the diastereoselective and enantioselective synthesis of substituted 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazoles is a primary goal. nih.govnih.gov The use of novel, reusable heterogeneous catalysts, microwave-assisted synthesis, and solvent-free conditions will be crucial for creating libraries of these compounds in an environmentally benign manner. mdpi.comsciensage.info

Exploration of Chemical Space: A systematic exploration of derivatives, functionalizing the scaffold at various positions, is needed. This will provide a range of compounds for screening in materials science and coordination chemistry applications.

Coordination and Materials Chemistry: A fundamental investigation into the coordination behavior of the scaffold with various transition metals is warranted to understand its potential as a ligand. worktribe.com Concurrently, detailed photophysical studies are necessary to characterize its absorption, emission, and electronic properties, evaluating its potential for applications in organic electronics. slideshare.net

Mechanistic Studies: For applications in mechanistic biology, the scaffold could be incorporated into larger molecules designed as probes or inhibitors. Understanding how the specific stereochemistry and electronic nature of the thiopyrano[4,3-c]pyrazole core influences interactions with biological targets would be a long-term objective, building upon the extensive research into the biological activities of other pyrazole derivatives. nih.gov

Conclusion

Summary of Key Synthetic Achievements

The primary synthetic route to the hexahydrothiopyrano[4,3-c]pyrazole core involves a classical heterocyclic chemistry approach. A series of these novel compounds were successfully prepared, demonstrating the viability of constructing this fused ring system. nih.gov The synthesis of related pyrazole-containing heterocyclic systems often involves multi-component reactions, highlighting a potential area for developing more efficient, one-pot syntheses for the target scaffold. For instance, the synthesis of pyrano[2,3-c]pyrazoles has been achieved through four-component condensation reactions, suggesting that similar strategies could be adapted for the sulfur-containing analogue.

Major Findings in Structural Characterization

The structural confirmation of the synthesized hexahydrothiopyrano[4,3-c]pyrazoles and their analogues was established through standard spectroscopic techniques. While specific data for the parent compound is not extensively detailed in readily available literature, the characterization of its derivatives typically involves:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the proton and carbon environments within the fused ring system, confirming the connectivity of the thiopyran and pyrazole (B372694) rings.

Infrared (IR) Spectroscopy: IR spectra would be expected to show characteristic absorption bands for N-H stretching in the pyrazole ring and C-S stretching in the thiopyran ring.

Mass Spectrometry (MS): Mass spectral analysis provides the molecular weight of the compounds, confirming their elemental composition.

Future work would benefit from single-crystal X-ray diffraction studies on the parent compound or its key derivatives to provide precise bond lengths, bond angles, and conformational details of the bicyclic structure.

Advances in Understanding Reactivity and Mechanistic Action

The initial studies on hexahydrothiopyrano[4,3-c]pyrazoles were primarily focused on their synthesis and preliminary biological evaluation. nih.gov A deeper understanding of the reactivity of the 1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole core remains an area ripe for exploration. Key aspects to investigate would include:

N-Functionalization: The pyrazole nitrogen atoms offer sites for alkylation, acylation, and arylation, allowing for the introduction of various substituents to modulate the compound's properties.

Oxidation of the Sulfur Atom: The thiopyran ring's sulfur atom could be oxidized to the corresponding sulfoxide (B87167) and sulfone, which would significantly impact the electronic and steric properties of the molecule.

Reactions at the Carbonyl Group (if present): Introduction of a carbonyl group into the thiopyran ring, as seen in thiopyranone precursors, would open up a wide range of derivatization possibilities through reactions with nucleophiles.

Mechanistic studies of the formation of this ring system, likely proceeding through the reaction of a thiopyranone derivative with hydrazine, would provide valuable insights for optimizing reaction conditions and expanding the scope of accessible analogues.

Outlook for Novel this compound Derivatives

The foundational work on hexahydrothiopyrano[4,3-c]pyrazoles has demonstrated their potential as scaffolds for biologically active molecules. nih.gov The future of this class of compounds lies in the systematic exploration of its chemical space to develop novel derivatives with enhanced properties. Key areas for future research include:

Diversity-Oriented Synthesis: Employing combinatorial and parallel synthesis techniques to create libraries of derivatives with a wide range of substituents on both the pyrazole and thiopyran rings.

Bioisosteric Replacements: Investigating the effects of replacing the sulfur atom with other heteroatoms (e.g., oxygen, nitrogen) to create a broader family of related heterocyclic systems.

Computational Studies: Utilizing molecular modeling and docking studies to guide the design of new derivatives with specific biological targets in mind.

The development of novel this compound derivatives holds promise for the discovery of new therapeutic agents. A more thorough investigation into the synthesis, reactivity, and biological activity of this scaffold is warranted.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-component reactions (MCRs) using malononitrile, aldehydes, and pyrazolone derivatives. For example, a three-component reaction under basic or acidic catalysis forms the thiopyrano-pyrazole core via Michael addition, Thorpe-Ziegler cyclization, and tautomerization steps . Optimization includes varying catalysts (e.g., Ag/TiO₂ nano thin films , protic ionic liquids ), temperature (50–80°C), and solvent systems (ethanol or aqueous media). Reaction progress is monitored via TLC, with recrystallization (95% ethanol) for purification .

Q. How can NMR and IR spectroscopy confirm the structure of thiopyrano-pyrazole derivatives?

  • Methodological Answer :

  • ¹H NMR : Key signals include methyl groups (δ 1.77 ppm for CH₃), aromatic protons (δ 7.18–7.43 ppm for Ar-H), and NH/OH protons (δ 12.16 ppm) .
  • IR : Characteristic peaks for CN (2180 cm⁻¹), C=O (1638 cm⁻¹), and NH/OH stretches (3240–3470 cm⁻¹) confirm functional groups .
  • Comparative analysis with spectral databases and computational modeling (DFT) enhances structural validation .

Advanced Research Questions

Q. What catalytic systems improve regioselectivity and yield in thiopyrano-pyrazole synthesis, and how do they influence reaction kinetics?

  • Methodological Answer : Protic ionic liquids (e.g., [TMBSED][TFA]₂) enhance yield (85–92%) by stabilizing intermediates via H-bonding, while Ag/TiO₂ nanoparticles reduce reaction time (<2 hours) through surface activation . Kinetic studies (e.g., pseudo-first-order modeling) under varying catalyst loadings (0.05–0.1 mmol) and temperatures reveal activation energies (~50 kJ/mol) . Advanced catalysts like NiFe₂O4@SiO₂-H3PW12O40 improve recyclability but require rigorous pH control (6.0–8.0) to avoid side reactions .

Q. How can tautomeric equilibria of thiopyrano-pyrazoles be analyzed, and what are their implications in biological activity?

  • Methodological Answer : Tautomerism between 1,4-dihydro and 2,4-dihydro forms is studied via:

  • Dynamic NMR : Observing proton exchange in DMSO-d₆ at variable temperatures .
  • X-ray crystallography : Resolving solid-state tautomeric preferences (e.g., 1,4-dihydro dominance in crystalline phases) .
  • Biological implications: Tautomers may exhibit differential binding to targets (e.g., Chk1 kinase inhibition varies with N-substitution patterns) .

Q. What methodologies are used to evaluate the antibacterial and antitumor activities of thiopyrano-pyrazole derivatives?

  • Methodological Answer :

  • Antibacterial assays : Broth microdilution (MIC determination) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with ciprofloxacin as a positive control .
  • Antitumor screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), focusing on IC₅₀ values and apoptosis markers (caspase-3 activation) .
  • QSAR modeling : Correlating substituent effects (e.g., electron-withdrawing groups on pyrazole) with bioactivity .

Q. How can thermal stability and detonation properties of energetic thiopyrano-pyrazoles be characterized?

  • Methodological Answer :

  • DSC/TGA : Measure decomposition temperatures (Td > 200°C) and exothermic peaks for thermal stability .
  • Detonation velocity (D) and pressure (P) : Calculated via Kamlet-Jacobs equations using crystal density (X-ray data) and enthalpy of formation (DFT computations) .
  • Example: 1,4-Dinitramino-3,6-dinitropyrazolo[4,3-c]pyrazole (DNANP) exhibits D ≈ 8,500 m/s, comparable to RDX .

Methodological Challenges and Solutions

Q. What strategies address low yields in the functionalization of the thiopyrano-pyrazole core?

  • Answer :

  • Regioselective nitration : Use mixed HNO₃/H₂SO₄ at 0°C to preferentially nitrate position 3, avoiding over-nitration .
  • Protecting groups : Temporarily block reactive NH sites with Boc groups during halogenation or sulfonation .
  • Microwave-assisted synthesis : Reduces side reactions (e.g., dimerization) by shortening reaction times .

Q. How can computational tools aid in predicting the reactivity of thiopyrano-pyrazoles?

  • Answer :

  • DFT calculations : Optimize transition states (e.g., Thorpe-Ziegler cyclization) using B3LYP/6-31G(d) basis sets .
  • Molecular docking : Screen derivatives against protein targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.